Bromure de 3-bromo-2-(trifluorométhyl)benzyle

Vue d'ensemble

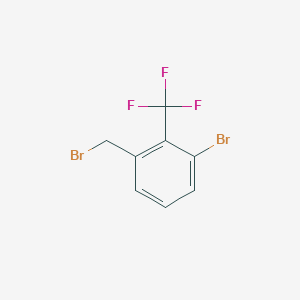

Description

3-Bromo-2-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C8H5Br2F3. It is a derivative of benzyl bromide, where the benzene ring is substituted with a bromine atom at the third position and a trifluoromethyl group at the second position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Applications De Recherche Scientifique

3-Bromo-2-(trifluoromethyl)benzyl bromide is utilized in various scientific research fields:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound is used in the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals.

Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals, including dyes, polymers, and advanced materials

Mécanisme D'action

Target of Action

3-Bromo-2-(trifluoromethyl)benzyl bromide is a chemical compound used in organic synthesis . The primary targets of this compound are typically carbon-based molecules that can undergo nucleophilic substitution reactions . The compound’s bromine atoms make it a good electrophile, allowing it to react with nucleophiles in the target molecules .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic substitution. In this process, a nucleophile, a molecule or ion that donates an electron pair, reacts with the electrophilic carbon in the compound, leading to the replacement of the bromine atom . This reaction can occur via two main pathways: SN1 or SN2, depending on the substrate and reaction conditions .

Biochemical Pathways

The exact biochemical pathways affected by 3-Bromo-2-(trifluoromethyl)benzyl bromide depend on the specific nucleophile it reacts with. One common application of this compound is in the suzuki-miyaura cross-coupling reaction . In this reaction, the compound is used to form carbon-carbon bonds, a key step in the synthesis of many organic compounds .

Result of Action

The molecular and cellular effects of 3-Bromo-2-(trifluoromethyl)benzyl bromide’s action are largely dependent on the specific reactions it participates in. In the context of organic synthesis, the compound’s primary effect is the formation of new carbon-carbon bonds, which can lead to the creation of a wide variety of complex organic molecules .

Action Environment

The action, efficacy, and stability of 3-Bromo-2-(trifluoromethyl)benzyl bromide can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other substances, the pH of the environment, and the temperature . Furthermore, the compound is sensitive to light and air, suggesting that it should be stored in a cool, dark place under inert gas .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(trifluoromethyl)benzyl bromide typically involves the bromination of 2-(trifluoromethyl)benzyl bromide. One common method is the reaction of 2-(trifluoromethyl)benzyl alcohol with phosphorus tribromide (PBr3) in an inert solvent like toluene. The reaction is carried out at a controlled temperature of 20-30°C to ensure the selective bromination of the benzyl alcohol to form the desired product .

Industrial Production Methods

In industrial settings, the production of 3-Bromo-2-(trifluoromethyl)benzyl bromide may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of automated systems for reagent addition and temperature control is common to optimize the reaction efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-2-(trifluoromethyl)benzyl bromide undergoes several types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atoms in the compound are highly reactive towards nucleophiles, leading to substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding benzaldehydes or benzoic acids. Reduction reactions can convert it to benzyl alcohol derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) are commonly used.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are used under inert atmosphere conditions.

Major Products

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include benzaldehydes and benzoic acids.

Reduction: Products include benzyl alcohols.

Coupling Reactions: Biaryl compounds are the major products.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(Trifluoromethyl)benzyl bromide

- 4-(Trifluoromethyl)benzyl bromide

- 3,5-Bis(trifluoromethyl)benzyl bromide

- Benzyl bromide

Uniqueness

3-Bromo-2-(trifluoromethyl)benzyl bromide is unique due to the presence of both a bromine atom and a trifluoromethyl group on the benzene ring. This combination imparts distinct reactivity and properties compared to other benzyl bromides. The trifluoromethyl group increases the compound’s lipophilicity and electron-withdrawing capability, making it a valuable intermediate in the synthesis of complex organic molecules .

Activité Biologique

3-Bromo-2-(trifluoromethyl)benzyl bromide is an organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula of 3-Bromo-2-(trifluoromethyl)benzyl bromide is C8H6Br2F3. The presence of bromine and trifluoromethyl groups contributes to its lipophilicity and potential interactions with biological targets.

Biological Activity

The biological activity of 3-Bromo-2-(trifluoromethyl)benzyl bromide has been explored in various studies, particularly focusing on its anticancer properties and interactions with specific enzymes.

Anticancer Properties

Recent research indicates that compounds similar to 3-Bromo-2-(trifluoromethyl)benzyl bromide exhibit significant anticancer activity. For instance, a study on a related compound demonstrated effective inhibition of cell proliferation in cancer cell lines, suggesting potential applications in cancer therapy .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-Bromo-2-(trifluoromethyl)benzyl bromide | MCF-7 | TBD | Inhibition of MMP-2 and MMP-9 |

| BPU (related compound) | MCF-7 | 8.47 ± 0.18 | Inhibition of cell proliferation |

The mechanism through which 3-Bromo-2-(trifluoromethyl)benzyl bromide exerts its biological effects may involve interaction with matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes play critical roles in tumor progression and metastasis. Computational docking studies have indicated promising binding affinities for this compound with these targets .

Toxicological Considerations

While exploring the biological activity, it is crucial to consider the toxicological aspects associated with 3-Bromo-2-(trifluoromethyl)benzyl bromide. Reports indicate that exposure can lead to respiratory irritations and skin burns, necessitating careful handling in laboratory settings .

Table 2: Toxicological Data

| Endpoint | Value | Source |

|---|---|---|

| Acute Toxicity | Not Available | Manufacturer's Safety Data Sheet |

| Eye Irritation | Severe | Manufacturer's Safety Data Sheet |

| Skin Sensitization | Not Classified | ECHA Registered Substances |

Case Studies

Several case studies have highlighted the potential therapeutic applications of compounds related to 3-Bromo-2-(trifluoromethyl)benzyl bromide:

- In Vivo Studies : A study utilizing shell-less chick chorioallantoic membrane (CAM) assays demonstrated that related compounds inhibit angiogenesis in tumor models, further supporting their use as anticancer agents .

- In Vitro Studies : Research on the cytotoxic effects of structurally similar compounds showed significant growth inhibition in various cancer cell lines, reinforcing the need for further investigation into their mechanisms and therapeutic potential .

Propriétés

IUPAC Name |

1-bromo-3-(bromomethyl)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2F3/c9-4-5-2-1-3-6(10)7(5)8(11,12)13/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGKSMYEZJRISO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(F)(F)F)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428940-11-7 | |

| Record name | 3-Bromo-2-(trifluoromethyl)benzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.